![molecular formula C20H21ClN4O4 B5711084 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide](/img/structure/B5711084.png)
2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide, also known as CNB-001, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is not fully understood, but it is believed to act through multiple pathways to exert its neuroprotective effects. 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to modulate various neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems. It has also been shown to reduce oxidative stress and inflammation, which are known to contribute to the development and progression of neurological disorders.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, in the brain. It has also been found to reduce the levels of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is its neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide. One area of interest is the development of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide derivatives that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide involves the reaction of 4-chlorophenol with 5-nitro-2-piperidin-1-ylbenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, 2-(4-chlorophenoxy)-N'-(5-nitro-2-piperidin-1-ylbenzylidene)acetohydrazide has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c21-16-4-7-18(8-5-16)29-14-20(26)23-22-13-15-12-17(25(27)28)6-9-19(15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2,(H,23,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPQZZUGOXKCS-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.